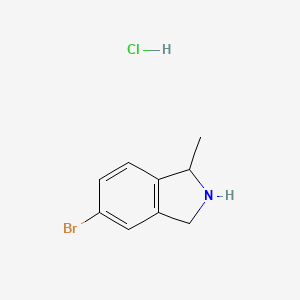

5-Bromo-1-methylisoindoline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

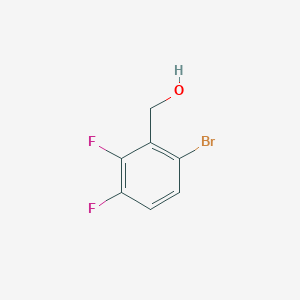

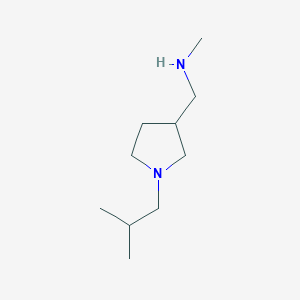

5-Bromo-1-methylisoindoline hydrochloride is an organic compound with the chemical formula C9H10BrClN . It has a molecular weight of 248.55 . The IUPAC name for this compound is 5-bromo-1-methylisoindoline hydrochloride .

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines (anilines, benzylamines, cycloalkylamines) .Molecular Structure Analysis

The InChI code for 5-Bromo-1-methylisoindoline hydrochloride is 1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H . The molecular formula is C9H11BrClN .Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.55 . It should be stored at a temperature between 2-8°C .Scientific Research Applications

Medicinal Chemistry

5-Bromo-1-methylisoindoline hydrochloride: is a valuable intermediate in medicinal chemistry. It is used to synthesize various indole derivatives that exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The indole moiety is a common structure found in many synthetic drugs, and modifications to this core structure can lead to the development of new therapeutic agents.

Material Science

In material science, this compound can be utilized as a precursor for the synthesis of complex organic molecules that are used in the creation of novel materials. These materials may have specific applications in electronics, photonics, or as advanced polymers with unique properties .

Environmental Science

The role of 5-Bromo-1-methylisoindoline hydrochloride in environmental science is not directly established, but its derivatives could be explored for their potential use in environmental remediation processes, such as the degradation of pollutants or the synthesis of environmentally friendly materials .

Pharmacology

Pharmacologically, the compound serves as a building block for the development of drugs with potential applications in treating various diseases. Its indole core is significant in drug design, as it can interact with a variety of biological targets, leading to diverse pharmacological effects .

Biotechnology

In biotechnology, 5-Bromo-1-methylisoindoline hydrochloride may be used in the design of probes or as a molecular scaffold for the development of bioactive compounds. Its derivatives can be employed in assays and research focused on biological systems and processes .

Analytical Methods

This compound is also important in analytical chemistry, where it can be used as a standard or reference compound in chromatographic analysis and other analytical techniques to identify or quantify substances .

Industrial Processes

While specific industrial applications of 5-Bromo-1-methylisoindoline hydrochloride are not well-documented, its role as an intermediate in the synthesis of various indole derivatives suggests its utility in large-scale chemical production processes, potentially in the manufacturing of pharmaceuticals or specialty chemicals .

Safety and Hazards

properties

IUPAC Name |

5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYJGRVECRRQTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CN1)C=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593409 |

Source

|

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223595-18-4 |

Source

|

| Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)

![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)